4-Methylcyclohexanecarboxylic acid

Stereochemistry Physical characterization Isomer identification

4-Methylcyclohexanecarboxylic acid (CAS 4331-54-8) is a saturated cycloaliphatic carboxylic acid (C8H14O2, MW 142.20 g/mol). Commercial-grade material is typically supplied as a cis/trans isomeric mixture , with the cis-isomer exhibiting a melting point of 30.5–31.5°C and the trans-isomer a higher melting point.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 4331-54-8
Cat. No. B149586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexanecarboxylic acid
CAS4331-54-8
Synonyms4-Methylcyclohexanecarboxylic Acid;  p-Methylcyclohexanecarboxylic Acid
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)O
InChIInChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyQTDXSEZXAPHVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexanecarboxylic Acid (CAS 4331-54-8): Procurement-Grade Cycloaliphatic Carboxylic Acid for Stereospecific Synthesis and Isomer-Sensitive Applications


4-Methylcyclohexanecarboxylic acid (CAS 4331-54-8) is a saturated cycloaliphatic carboxylic acid (C8H14O2, MW 142.20 g/mol) [1]. Commercial-grade material is typically supplied as a cis/trans isomeric mixture [2], with the cis-isomer exhibiting a melting point of 30.5–31.5°C and the trans-isomer a higher melting point [3]. Its boiling point is 134–136°C at 15 mmHg, density is 1.005 g/mL at 25°C, and purity specifications from reputable vendors reach ≥98.0% (GC, total isomers) [4].

Why 4-Methylcyclohexanecarboxylic Acid (CAS 4331-54-8) Cannot Be Substituted with Other Cyclohexanecarboxylic Acid Derivatives Without Method Revalidation


Generic substitution of 4-methylcyclohexanecarboxylic acid with other cyclohexanecarboxylic acid derivatives is scientifically unsound without full method revalidation. First, the position of the methyl substituent on the cyclohexane ring determines stereochemical behavior and physicochemical properties; 3-methylcyclohexanecarboxylic acid exhibits different biodegradation kinetics and isomeric distribution in environmental systems compared to the 4-methyl analog [1]. Second, commercial 4-methylcyclohexanecarboxylic acid is supplied as a cis/trans isomeric mixture, whereas closely related compounds such as cyclohexanecarboxylic acid (unsubstituted) lack the methyl group that governs conformational preferences, ring-flipping energetics, and derivative reactivity [2]. Third, 4-methylcyclohexanecarboxylic acid functions as a critical reference impurity in the industrial purification of trans-1,4-cyclohexanedicarboxylic acid; alternative carboxylic acids cannot serve this specific analytical role [3]. These differentiation points are quantified in the evidence guide below.

Quantitative Differentiation Evidence: 4-Methylcyclohexanecarboxylic Acid (4331-54-8) vs. Structural Analogs


Stereochemical Identity Confirmation: Cis- vs. Trans-Isomer Melting Point Differentiation for 4-Methylcyclohexanecarboxylic Acid

The stereochemical identity of 4-methylcyclohexanecarboxylic acid isomers was definitively established through chemical correlation and melting point determination. The pure cis-isomer exhibits a melting point of 30.5–31.5°C, whereas the trans-isomer is the high-melting isomer [1]. This differentiation is critical for procurement decisions involving stereochemically pure intermediates, as 3-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid lack this specific cis/trans isomeric pair and therefore cannot substitute in stereospecific synthetic routes.

Stereochemistry Physical characterization Isomer identification

Industrial Impurity Profiling: 4-Methylcyclohexanecarboxylic Acid as a Critical Reference Standard in trans-1,4-Cyclohexanedicarboxylic Acid Purification

In the industrial-scale purification of trans-1,4-cyclohexanedicarboxylic acid (a key monomer for high-performance polyesters), 4-methylcyclohexanecarboxylic acid is explicitly identified as a main impurity that must be selectively removed [1]. The purification process employs a cyclic ether-containing solvent to selectively dissolve 4-methylcyclohexanecarboxylic acid while leaving the desired trans-1,4-cyclohexanedicarboxylic acid as a solid. This application is unique to the 4-methylcyclohexanecarboxylic acid structure; other cyclohexanecarboxylic acid derivatives such as cyclohexanecarboxylic acid or 3-methylcyclohexanecarboxylic acid are not relevant impurities in this specific industrial process and cannot serve as reference standards for this purification method.

Industrial purification Analytical reference Polymer precursor quality control

Biodegradation Kinetics: 4-Methylcyclohexanecarboxylic Acid vs. 3-Methylcyclohexanecarboxylic Acid in Environmental Fate Studies

In a comparative biodegradation study using Athabasca River water, the biodegradation rates of geometric isomers of 4-methylcyclohexanecarboxylic acid (4MCCH) and 3-methylcyclohexanecarboxylic acid (3MCCH) were monitored by gas chromatography [1]. Both cis- and trans-isomers of each compound exhibited distinct first-order biodegradation kinetics. The study demonstrates that the position of the methyl substituent (4- vs. 3-position) directly affects environmental persistence and metabolic pathways, with 4MCCH and 3MCCH showing differentiable degradation profiles under identical experimental conditions (pH, dissolved organic carbon, and temperature). This differential environmental behavior is not observed with unsubstituted cyclohexanecarboxylic acid.

Environmental chemistry Biodegradation Naphthenic acids

Synthetic Utility: 87% Yield in Curtius Rearrangement for trans-4-Methylcyclohexane Isocyanate Synthesis

trans-4-Methylcyclohexanecarboxylic acid was converted to trans-4-methylcyclohexane isocyanate via acylation followed by Curtius rearrangement, achieving an 87% yield under optimized conditions [1]. The optimal conditions employed TBAB as phase transfer catalyst, a 1:1.2 molar ratio of trans-4-methylcyclohexanecarboxylic acid to sodium azide, and reaction at 70°C for 1.5 hours in toluene. This specific synthetic transformation is enabled by the trans-stereochemistry of the starting carboxylic acid and the 4-methyl substitution pattern; cis-4-methylcyclohexanecarboxylic acid, unsubstituted cyclohexanecarboxylic acid, or 3-methylcyclohexanecarboxylic acid would not yield the identical isocyanate product with the same stereochemical and regiochemical identity.

Organic synthesis Isocyanate chemistry Pharmaceutical intermediates

HPLC Separation Applicability: 4-Methylcyclohexanecarboxylic Acid in Pharmacokinetic Method Development

4-Methylcyclohexanecarboxylic acid has been demonstrated to be suitable for separation on a Newcrom R1 reverse-phase HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid [1]. The established method is explicitly noted as suitable for pharmacokinetic applications. While this evidence is not a direct head-to-head comparison with other cyclohexanecarboxylic acids, it establishes that validated analytical methods exist for 4-methylcyclohexanecarboxylic acid in biologically relevant matrices. Substitution with 3-methylcyclohexanecarboxylic acid or cyclohexanecarboxylic acid would require separate method development and validation, as retention times and resolution would differ due to distinct physicochemical properties.

Analytical chemistry Pharmacokinetics HPLC method development

Validated Application Scenarios for 4-Methylcyclohexanecarboxylic Acid (CAS 4331-54-8) Based on Differential Evidence


Quality Control of trans-1,4-Cyclohexanedicarboxylic Acid for High-Performance Polyester Production

4-Methylcyclohexanecarboxylic acid serves as a critical analytical reference standard in the industrial purification of trans-1,4-cyclohexanedicarboxylic acid, a key monomer for polyesters used in engineering plastics and optical films. The compound is explicitly identified as a main impurity in crude trans-1,4-cyclohexanedicarboxylic acid, and purification processes are designed to selectively remove it [1]. Quality control laboratories validating monomer purity must procure authentic 4-methylcyclohexanecarboxylic acid to establish impurity detection limits and validate purification efficiency; no other cyclohexanecarboxylic acid derivative can serve this specific analytical function.

Synthesis of trans-4-Methylcyclohexane Isocyanate for Pharmaceutical Intermediate Development

trans-4-Methylcyclohexanecarboxylic acid is a validated starting material for the high-yield (87%) synthesis of trans-4-methylcyclohexane isocyanate via acylation and Curtius rearrangement [2]. This transformation provides efficient access to a stereochemically defined isocyanate intermediate useful in pharmaceutical and agrochemical synthesis. The trans-stereochemistry of the starting carboxylic acid is essential for obtaining the desired trans-isocyanate product; cis-4-methylcyclohexanecarboxylic acid or unsubstituted cyclohexanecarboxylic acid would yield different stereoisomers or products entirely.

Environmental Fate Studies of Naphthenic Acids in Oil Sands Process-Affected Water

In environmental monitoring of oil sands process-affected water, 4-methylcyclohexanecarboxylic acid is a model naphthenic acid whose biodegradation kinetics have been directly compared to the 3-methyl regioisomer in Athabasca River water [3]. The study established that 4-methylcyclohexanecarboxylic acid exhibits distinct first-order biodegradation behavior from its 3-methyl analog, necessitating procurement of the authentic compound as an analytical standard. Substituting with the 3-methyl isomer would produce non-representative environmental fate data.

Pharmacokinetic Method Development Using Validated RP-HPLC Separation Protocols

A validated reverse-phase HPLC method using a Newcrom R1 column and MeCN/H2O/H3PO4 mobile phase has been established for 4-methylcyclohexanecarboxylic acid and is explicitly noted as suitable for pharmacokinetic applications [4]. Researchers developing bioanalytical methods for this compound or its derivatives can directly adopt the published separation conditions, reducing method development time. Alternative cyclohexanecarboxylic acids would require complete method revalidation due to differing chromatographic retention behavior.

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